Lycoramine is a naturally occurring alkaloid found in various species of the Amaryllidaceae family, particularly in plants like Lycoris and Narcissus. Its chemical structure is characterized by the formula C₁₇H₂₃N₁O₃, featuring a complex arrangement of rings and functional groups that contribute to its biological properties. Lycoramine is known for its potential medicinal applications, particularly in neuroprotective and anti-inflammatory contexts.
Studies have shown that lycoramine possesses significant anti-inflammatory and antioxidant effects. It can inhibit the production of inflammatory mediators and reduce oxidative stress, both of which are implicated in various diseases like arthritis, neurodegenerative disorders, and cardiovascular diseases.
Research suggests that lycoramine might have promising anti-cancer properties. Studies have shown that it can induce cell death in various cancer cell lines, inhibit cancer cell proliferation and migration, and promote apoptosis (programmed cell death).
Lycoramine has also shown potential antiviral and antibacterial activities. Studies suggest that it can inhibit the replication of various viruses and bacteria, making it a potential candidate for developing new therapeutic agents.
Research on lycorine is ongoing, exploring its potential applications in various other areas. Some studies have investigated its ability to:
Research indicates that lycoramine exhibits a range of biological activities:
Lycoramine can be synthesized through various methods, including:
Lycoramine's potential applications extend across multiple fields:
Studies on lycoramine's interactions with other compounds reveal interesting insights:
Lycoramine shares structural and functional similarities with several other alkaloids from the Amaryllidaceae family. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Galanthamine | Similar ring structure; acetylated | Notable for its use in treating Alzheimer's disease |
| Narciclasine | Contains similar core structure | Exhibits cytotoxic properties against cancer cells |
| Crinamine | Similar nitrogen-containing rings | Known for its analgesic effects |
| Lycorine | Shares basic ring structure | Exhibits antitumor activity |
Lycoramine stands out due to its specific neuroprotective properties and unique synthesis pathways that differentiate it from these similar compounds. Its diverse biological activities make it a compound of interest in both pharmacological research and potential therapeutic applications.
Lycoramine possesses the molecular formula C₁₇H₂₃NO₃ and exhibits a molecular weight of 289.37 grams per mole [1] [2] [3]. The compound demonstrates a percent composition consisting of carbon at 70.56%, hydrogen at 8.01%, nitrogen at 4.84%, and oxygen at 16.59% [4]. The Chemical Abstracts Service registry number for lycoramine is 21133-52-8, providing a unique identifier for this Amaryllidaceae alkaloid [1] [2] [3].
The monoisotopic mass of lycoramine measures 289.167794 atomic mass units, which represents the exact mass of the molecule when composed entirely of the most abundant isotopes of each constituent element [2]. This precise mass value proves essential for high-resolution mass spectrometry applications and accurate molecular identification procedures.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₂₃NO₃ | [1] [2] [3] |
| Molecular Weight | 289.37 g/mol | [1] [2] [4] |
| Monoisotopic Mass | 289.167794 u | [2] |
| Carbon Content | 70.56% | [4] |
| Hydrogen Content | 8.01% | [4] |
| Nitrogen Content | 4.84% | [4] |
| Oxygen Content | 16.59% | [4] |
Lycoramine represents a dihydro-derivative of galanthamine and belongs to the galanthamine-type Amaryllidaceae alkaloids [6] [8]. The compound exhibits a complex tetracyclic structure characteristic of this alkaloid family, featuring a phenanthrene-like core system with an integrated seven-membered azepine ring [1] [2] [3]. The International Union of Pure and Applied Chemistry name for lycoramine is (1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0¹,¹².0⁶,¹⁷]heptadeca-6(17),7,9-trien-14-ol [1].
The structural framework of lycoramine incorporates a benzofuran moiety fused to a benzazepine system, creating the distinctive polycyclic architecture [1] [2]. The molecule contains a hydroxyl group at position 6, a methoxy group at position 3, and a methylated nitrogen atom within the seven-membered ring [1] [2] [13]. This structural arrangement distinguishes lycoramine from its parent compound galanthamine through the saturation of the double bond between carbons 1 and 2 [2] [6].
The compound's systematic name according to Chemical Abstracts Service nomenclature is 6H-Benzofuro[3a,3,2-ef] [2]benzazepin-6-ol, 4a,5,7,8,9,10,11,12-octahydro-3-methoxy-11-methyl-, (4aS,6S,8aR)- [1] [2]. Alternative nomenclature includes 1,2-Dihydrogalanthamine, reflecting its derivation from the parent galanthamine structure through dihydrogenation [2] [3] [35].
Lycoramine crystallizes as plates from acetone, exhibiting a melting point of 121-124°C [25] [35]. The compound demonstrates optical activity with a specific rotation of [α]D²⁷ = -98° when measured in ethanol solution [25] [35]. This negative optical rotation indicates the levorotatory nature of the naturally occurring (-)-lycoramine enantiomer [1] [2].
The compound exhibits high solubility in water and demonstrates solubility in ethanol and acetone [25]. Lycoramine salts display a tendency toward easy hydrolysis under aqueous conditions [25]. The compound shows solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [23]. For practical laboratory applications, lycoramine dissolves in dimethyl sulfoxide at concentrations up to 100 milligrams per milliliter, equivalent to 345.58 millimolar [6].
The theoretical calculations indicate a predicted boiling point of 436.4 ± 45.0°C and a density value of 1.25 grams per cubic centimeter [35]. The compound's predicted pKa value measures 14.77 ± 0.20, indicating weak basicity consistent with tertiary amine functionality [35]. The logarithm of the octanol-water partition coefficient (log P) equals 2.074, suggesting moderate lipophilicity [24].
| Physical Property | Value | Conditions | Reference |
|---|---|---|---|
| Melting Point | 121-124°C | From acetone | [25] [35] |
| Specific Rotation | [α]D²⁷ = -98° | In ethanol | [25] [35] |
| Density | 1.25 g/cm³ | Predicted | [35] |
| Boiling Point | 436.4 ± 45.0°C | Predicted | [35] |
| pKa | 14.77 ± 0.20 | Predicted | [35] |
| Log P | 2.074 | Calculated | [24] |
| Water Solubility (log) | -3.32 | Calculated | [24] |
Lycoramine contains three defined stereocenters within its molecular structure, with all three centers exhibiting known absolute configurations [2] [13]. The absolute stereochemistry follows the (4aS,6S,8aR) configuration, establishing the spatial arrangement of substituents around each chiral carbon atom [1] [2] [13]. The compound lacks any E/Z geometric isomerism centers, simplifying its stereochemical profile [13].
The naturally occurring form of lycoramine exhibits negative optical rotation, designated as (-)-lycoramine [1] [2]. This enantiomer corresponds to the (1R,12S,14S) absolute configuration when using the alternative numbering system [1] [13]. The synthetic literature describes both racemic (±)-lycoramine and the naturally occurring (-)-lycoramine, with various synthetic approaches developed for each form [9] [10] [11].
Stereochemical studies have established the relationship between lycoramine and galanthamine, demonstrating that lycoramine represents the 1,2-dihydro derivative of galanthamine [2] [6] [35]. The reduction of the galanthamine double bond occurs with specific stereochemical control, maintaining the absolute configuration at existing chiral centers while creating the new stereochemical arrangements [9] [10].
The three-dimensional molecular structure exhibits specific conformational preferences, with the tetrahydroazepine ring adopting a chair conformation, the dihydrofuran ring displaying an envelope conformation, and the cyclohexene ring positioned between envelope and half-chair conformations [28]. The nitrogen-methyl group occupies an axial position, while the methoxy group remains on the same side as the dihydrofuran oxygen atom [28].
| Stereochemical Feature | Description | Reference |
|---|---|---|
| Number of Stereocenters | 3 defined centers | [2] [13] |
| Absolute Configuration | (4aS,6S,8aR) | [1] [2] [13] |
| Alternative Configuration | (1R,12S,14S) | [1] [13] |
| Optical Activity | (-) Levorotatory | [1] [2] |
| E/Z Centers | 0 | [13] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of lycoramine through both proton (¹H) and carbon-13 (¹³C) analysis [14]. The ¹H nuclear magnetic resonance spectrum reveals characteristic signals corresponding to the various proton environments within the molecule's complex structure [14]. The aromatic protons typically appear in the 6.5-7.0 parts per million region, while the aliphatic protons demonstrate chemical shifts consistent with their respective molecular environments [14].
The ¹³C nuclear magnetic resonance spectrum displays signals characteristic of the benzofuran aromatic carbons in the 110-150 parts per million range [14]. The methoxy carbon appears around 55-56 parts per million, while the nitrogen-methyl carbon resonates near 42-45 parts per million [14]. The hydroxyl-bearing carbon exhibits a chemical shift in the 65-75 parts per million region, consistent with carbon atoms adjacent to oxygen functionality [14].
Detailed analysis of nuclear magnetic resonance coupling patterns reveals the connectivity and spatial relationships between adjacent atoms [14]. The nitrogen-methyl group demonstrates characteristic singlet behavior due to rapid exchange processes [14]. Integration ratios confirm the molecular formula and provide quantitative information about the number of protons in each environment [14].
Mass spectrometry analysis of lycoramine reveals a molecular ion peak at mass-to-charge ratio 290 under positive ion electrospray ionization conditions, corresponding to the protonated molecular ion [M+H]⁺ [16] [17]. The base peak appears at mass-to-charge ratio 189, representing a major fragmentation pathway involving loss of 101 mass units from the molecular ion [16] [17]. Additional significant fragments occur at mass-to-charge ratios 215, 233, and 172, providing structural information about the fragmentation patterns [16] [17].
Under electron ionization conditions, the molecular ion peak demonstrates moderate intensity, with characteristic fragmentation involving alpha-cleavage adjacent to the nitrogen atom [17]. The fragmentation pattern includes loss of methyl radicals (mass 15) and hydroxyl groups (mass 17), consistent with the functional groups present in the molecule [17]. The mass spectrum exhibits fragmentation at mass-to-charge ratio 44, corresponding to loss of carbon dioxide equivalent mass [16].
The fragmentation behavior reflects the structural features of the Amaryllidaceae alkaloid framework, with preferential cleavage occurring at bonds adjacent to heteroatoms [17]. Tandem mass spectrometry experiments provide additional structural confirmation through controlled fragmentation of selected precursor ions [15] [16].
| Mass-to-Charge Ratio | Relative Intensity | Fragment Assignment | Reference |
|---|---|---|---|
| 290 | 100 | [M+H]⁺ | [16] [17] |
| 189 | 72.7 | Base peak fragment | [16] [17] |
| 233 | 65.4 | [M+H-57]⁺ | [16] [17] |
| 215 | 58.7 | [M+H-75]⁺ | [16] [17] |
| 172 | 21.4 | [M+H-118]⁺ | [16] [17] |
Ultraviolet spectroscopy of lycoramine demonstrates characteristic absorption patterns associated with the aromatic benzofuran chromophore [16]. The maximum absorption wavelength occurs at 232 nanometers, consistent with the extended conjugation within the aromatic system [16]. This wavelength represents the optimal detection point for liquid chromatography applications involving lycoramine analysis [16].
The ultraviolet absorption spectrum reflects the electronic transitions within the aromatic ring system, particularly the pi to pi-star transitions characteristic of substituted benzene derivatives [16]. The methoxy substituent influences the absorption characteristics through its electron-donating properties, affecting both the wavelength and intensity of absorption [16]. The compound's ultraviolet spectrum provides a useful analytical tool for identification and quantification purposes [16].
Comparative analysis with related Amaryllidaceae alkaloids reveals similar absorption patterns, reflecting the shared aromatic structural features [16]. The absorption coefficient and extinction values enable quantitative analysis when combined with Beer-Lambert law calculations [16]. The spectroscopic properties remain consistent across different solvent systems, providing reliable analytical parameters [16].
Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in lycoramine's structure [14]. The hydroxyl group demonstrates a broad absorption band in the 3200-3600 wavenumber region, with the exact position dependent on hydrogen bonding interactions [14]. The aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur in the 2800-3000 wavenumber range [14].
The methoxy group exhibits characteristic carbon-oxygen stretching vibrations near 1250-1300 wavenumbers [14]. The aromatic ring system demonstrates multiple absorption bands in the 1400-1600 wavenumber region, corresponding to carbon-carbon stretching and ring breathing modes [14]. The nitrogen-containing heterocycle contributes additional absorption features in the fingerprint region below 1500 wavenumbers [14].
Analysis of the infrared spectrum in carbon tetrachloride solution reveals the absence of intramolecular hydrogen bonding, as evidenced by the lack of the diagnostic band at 3574 wavenumbers [28]. The compound exhibits intermolecular hydrogen bonding in the solid state, with the hydroxyl hydrogen forming bonds with the nitrogen atom of adjacent molecules [28]. This hydrogen bonding pattern influences both the physical properties and crystalline structure of lycoramine [28].
| Wavenumber Range (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3200-3600 | O-H stretch | [14] |
| 3000-3100 | Aromatic C-H stretch | [14] |
| 2800-3000 | Aliphatic C-H stretch | [14] |
| 1400-1600 | Aromatic C=C stretch | [14] |
| 1250-1300 | C-O stretch (methoxy) | [14] |
| <1500 | Fingerprint region | [14] |
Primary Source Species
Lycoramine occurs predominantly within the genus Lycoris, which comprises 22 species and one hybrid distributed throughout temperate regions of Eastern Asia [2] [3]. The most extensively studied source is Lycoris radiata (red spider lily), where lycoramine was first isolated and characterized as a dihydro-derivative of galanthamine [1] [4]. This species serves as the principal botanical source for lycoramine extraction and has been the focus of numerous phytochemical investigations.
Secondary Source Genera
Beyond the Lycoris genus, lycoramine has been identified in several other Amaryllidaceae genera. Narcissus species, particularly Narcissus pseudonarcissus, contain lycoramine alongside other galanthamine-type alkaloids [5]. Leucojum aestivum (summer snowflake) represents another significant source, where lycoramine contributes to the complex alkaloid profile used in biotransformation studies [6]. Hippeastrum species have also demonstrated lycoramine production, with Hippeastrum papilio showing alkaloid biosynthesis in green tissues followed by translocation to bulbs and roots [7].
Alkaloid Classification and Structure
Lycoramine belongs to the galanthamine-type structural group of Amaryllidaceae alkaloids, representing one of nine major skeleton types that characterize this alkaloid family [2] [3]. These alkaloids originate from the condensation of tyramine and 3,4-dihydroxybenzaldehyde to form norbelladine, followed by methylation to 4'-O-methylnorbelladine and subsequent oxidative phenolic coupling reactions [5] [8]. The galanthamine-type skeleton results specifically from para-ortho phenol oxidative coupling, distinguishing it from other structural types within the family [3].
Species-Specific Alkaloid Profiles
Comprehensive gas chromatography-mass spectrometry analysis of nine Lycoris species revealed distinct alkaloid profiles, with lycoramine consistently detected across multiple species but at varying concentrations [3] [9]. Lycoris longituba demonstrated the highest total alkaloid content among analyzed species, containing 836.0 μg galanthamine equivalents per gram dry weight, making it a potential commercial source for bioactive alkaloids including lycoramine [3] [9]. Lycoris aurea and Lycoris chinensis also showed considerable lycoramine content, particularly in mature plant tissues [3] [9].
Asian Distribution Centers
The geographical distribution of lycoramine-containing Amaryllidaceae species centers primarily in temperate regions of Eastern Asia, with the highest species diversity occurring in China, Japan, and Korea [10] [11]. China harbors 15 Lycoris species, of which 10 are endemic, representing the primary center of diversity for lycoramine-producing plants [12] [11]. The distribution extends from southwestern China eastward to Japan and South Korea, encompassing a broad range of climatic and topographical conditions [10] [13].
Chinese Distribution Patterns
Within China, lycoramine-containing species exhibit complex distribution patterns influenced by geographical and climatic factors [13] [14]. Lycoris radiata demonstrates the widest distribution, occurring from southwestern regions eastward, with diploid forms predominantly found in middle and eastern China, while triploid forms occupy broader geographical ranges [13] [14]. The species shows preference for riversides, farmland edges, and areas under evergreen or deciduous broad-leaved forests, typically at elevations ranging from near sea level to 2,500 meters [15] [14].
Japanese and Korean Populations
In Japan and South Korea, lycoramine-containing species show more restricted distributions, with populations consisting exclusively of triploid forms that reproduce vegetatively [13] [14]. These populations likely represent introductions from Chinese populations, possibly accompanying rice cultivation, and demonstrate genetic uniformity across their range [10] [16]. The temperate to cool-temperate climate zones of Honshu, Shikoku, and Kyushu support stable populations of these species [17].
Extended Range and Naturalization
Beyond the primary Asian distribution, lycoramine-containing species have been introduced and naturalized in various regions [10] [18]. Lycoris radiata has become naturalized in North Carolina, United States, and the Seychelles, demonstrating the adaptability of these species to diverse climatic conditions [10] [19]. The species also occurs naturally in Nepal, extending the altitudinal range of lycoramine-producing plants into higher elevation zones [10] [20].
Habitat Preferences and Ecological Requirements
Lycoramine-producing species typically inhabit shady, moist areas along slopes and rocky areas near stream banks [18] [15]. They demonstrate preference for well-drained soils with moderate organic content and slightly acidic to neutral pH conditions [15]. The plants show remarkable adaptability to various habitat types, from coastal regions at sea level to mountainous areas exceeding 2,000 meters elevation [15] [14].
Biosynthetic Pathway Foundation
The biosynthesis of lycoramine follows the established Amaryllidaceae alkaloid biosynthetic pathway, beginning with the aromatic amino acids L-phenylalanine and L-tyrosine as building blocks [5] [8]. Tyrosine decarboxylase catalyzes the conversion of tyrosine to tyramine, while phenylalanine ammonia-lyase and cinnamic acid 4-hydroxylase participate in the formation of 3,4-dihydroxybenzaldehyde from the phenylpropanoid pathway [21] [22]. The condensation of these precursors by norbelladine synthase produces norbelladine, the first committed step in Amaryllidaceae alkaloid biosynthesis [8] [6].
Methylation and Coupling Reactions
Following norbelladine formation, norbelladine 4'-O-methyltransferase catalyzes the methylation to form 4'-O-methylnorbelladine, the key intermediate for all Amaryllidaceae alkaloid types [5] [8]. For lycoramine biosynthesis, this intermediate undergoes para-ortho oxidative phenolic coupling to establish the galanthamine-type scaffold [3] [8]. Subsequent reduction steps, likely catalyzed by noroxomaritidine reductase, convert the oxidized intermediate to lycoramine through the reduction of the C1-C2 double bond present in galanthamine [1] [8].
Enzymatic Characterization and Regulation
Recent molecular studies have identified key biosynthetic enzymes involved in lycoramine production. Cytochrome P450 enzymes, particularly CYP96T family members, play crucial roles in the late-stage modifications leading to lycoramine formation [23] [22]. The expression of these biosynthetic genes shows tissue-specific patterns, with higher expression typically observed in bulbs compared to aerial parts, correlating with alkaloid accumulation patterns [23] [22].
Precursor Feeding and Enhancement Studies
Controlled precursor feeding experiments have demonstrated dramatic increases in lycoramine production when plants or cell cultures are supplemented with biosynthetic precursors [24] [22]. Treatment with tyramine at 200 μmol/L concentration resulted in 9.08-fold increases in lycoramine content in Lycoris radiata suspension cells, demonstrating the capacity for enhanced production through precursor availability [24]. Similarly, tyrosine supplementation led to 6.61-fold increases in lycoramine accumulation, confirming the importance of amino acid precursors in alkaloid biosynthesis [24].
Wounding and Stress Response Pathways
Lycoramine biosynthesis responds significantly to stress conditions, particularly wounding stress, which can increase production by 8.5-fold after 96 hours of exposure [22]. This stress response involves the upregulation of multiple biosynthetic genes, including phenylalanine ammonia-lyase, tyrosine decarboxylase, and cytochrome P450 enzymes [22]. The stress-induced enhancement suggests that lycoramine may serve defensive functions in plants, contributing to their survival under challenging environmental conditions.
Organ-Specific Distribution
Lycoramine accumulation exhibits distinct organ-specific patterns within Amaryllidaceae plants, with bulbs typically serving as the primary storage organs [25] [7]. In Lycoris chinensis, mature seeds demonstrated the highest galanthamine-type alkaloid content at 671.33 μg/g dry weight, followed by kernels, seed capsules, and root-hairs as major repository sites [25]. Leaves consistently showed the lowest alkaloid content among all plant organs examined, suggesting limited storage capacity in photosynthetic tissues [25].
Developmental Stage Variations
Alkaloid accumulation patterns change dramatically throughout plant development, with lycoramine content showing strong correlations with plant maturity [25] [26]. Ten-day-old seedlings demonstrated the lowest alkaloid levels, representing a critical period following germination when secondary metabolite production is minimal [25]. Accumulation gradually increases with plant age, reaching maximum levels in perennial plants, where lycoramine content can be 3-6 fold higher than in annual specimens [25] [26].
Seasonal Fluctuation Patterns
Lycoramine content exhibits significant seasonal variation, with peak concentrations typically occurring during autumn and winter months [26] [27]. In Lycoris aurea, alkaloid content showed 2.5-3.0 fold variation between minimum and maximum values throughout the annual growth cycle [26]. The correlation between photosynthetic capacity and lycoramine accumulation suggests that carbohydrate availability during active growth periods influences alkaloid biosynthesis [26].
Cellular and Subcellular Localization
Histochemical analysis reveals that lycoramine and related alkaloids accumulate in specific cellular compartments and tissue types [7] [28]. In bulb tissues, alkaloids concentrate in the basal edges of scale-like leaves and bud apical zones, while vascular bundles serve as major transport and storage sites [7]. At the cellular level, alkaloids accumulate in vacuoles, intracellular spaces, and proximity to vascular tissues, suggesting active transport mechanisms [7] [28].
Tissue-Specific Concentration Gradients
Quantitative analysis demonstrates significant concentration gradients across different plant regions [7] [29]. Root tissues can contain lycoramine concentrations exceeding those in bulbs by eleven-fold, with roots of Phaedranassa lehmannii showing 324.93 μg/g dry weight total alkaloids compared to 28.97 μg/g in bulbs [7]. This pattern suggests that roots may serve as both biosynthetic sites and storage organs for lycoramine and related alkaloids.
Temperature and Climatic Influences
Temperature represents a critical environmental factor affecting lycoramine production, with optimal accumulation occurring within specific temperature ranges [30] [26]. Moderate temperatures between 15-25°C promote alkaloid biosynthesis, while extreme temperatures below 5°C or above 35°C can reduce production by up to 50% [30]. Seasonal temperature variations contribute to the 3-5 fold fluctuations in lycoramine content observed throughout annual growth cycles [26].
Light and Photosynthetic Relationships
Light intensity and duration significantly influence lycoramine accumulation through their effects on plant photosynthesis and primary metabolism [30] [26]. Partial shade conditions typically enhance alkaloid production compared to full sun exposure, suggesting that excessive light may stress plants and redirect resources away from secondary metabolite production [30]. The positive correlation between leaf photosynthetic capacity and lycoramine content indicates that adequate carbohydrate production supports alkaloid biosynthesis [26].
Water Availability and Drought Stress
Drought stress demonstrates complex effects on lycoramine production, with mild water deficit stimulating alkaloid accumulation while severe drought inhibits biosynthesis [31] [30]. Moderate drought stress can increase lycoramine content by 2.5-3 fold, possibly as part of plant defense mechanisms against environmental stress [30]. The optimal soil moisture conditions appear to balance water availability for normal metabolism while providing sufficient stress to stimulate secondary metabolite production.
Soil Chemistry and Nutrient Factors
Soil pH and nutrient composition significantly affect lycoramine production in Amaryllidaceae plants [32] [30]. Slightly acidic conditions (pH 6.0-7.0) typically enhance alkaloid accumulation compared to strongly acidic or alkaline soils [30]. Soil organic matter content shows positive correlations with lycoramine production, with high organic matter soils supporting 1.5-2 fold increases in alkaloid content [32] [30].
Altitude and Geographical Variables
Elevation demonstrates significant positive correlations with lycoramine-containing plant distributions, though the effect magnitude remains relatively low [13] [14]. Triploid forms of Lycoris radiata show tendencies to occur at higher altitudes, with optimal elevation ranges between 500-1500 meters supporting enhanced alkaloid production [13] [14]. The relationship between altitude and alkaloid content likely reflects the combined effects of temperature, humidity, and UV radiation at different elevations.
Biotic Factors and Microbial Interactions
Acute Toxic;Irritant